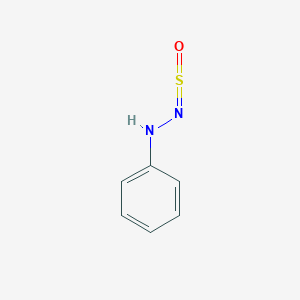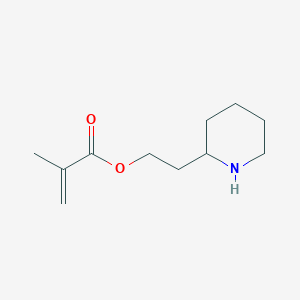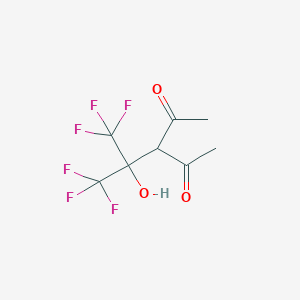
2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)- is a chemical compound that is widely used in scientific research applications. It is a fluorinated diketone that has been synthesized using various methods. The compound has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions in research.
Mecanismo De Acción
The mechanism of action of 2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)- is not fully understood. However, it has been suggested that the compound may act as a chelating agent, binding to metal ions in biological systems and causing a change in fluorescence.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)- are not well characterized. However, it has been suggested that the compound may have potential applications in the detection of metal ions in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)- in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, one limitation is the lack of understanding of its mechanism of action and potential effects on biological systems.
Direcciones Futuras
There are several potential future directions for research on 2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-. One direction is the further investigation of its mechanism of action and potential effects on biological systems. Another direction is the development of new synthetic methods for the compound. Additionally, the compound may have potential applications in the development of new fluorescent probes for the detection of metal ions in biological systems.
Métodos De Síntesis
The synthesis of 2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)- has been achieved through various methods. One of the most common methods is the reaction of hexafluoroacetone with ethylene glycol in the presence of a base. The resulting product is then treated with acetyl chloride to yield 2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-.
Aplicaciones Científicas De Investigación
2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)- has been used extensively in scientific research applications. It has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. The compound has also been used as a reagent in the synthesis of various organic compounds.
Propiedades
Número CAS |
15700-73-9 |
|---|---|
Nombre del producto |
2,4-Pentanedione, 3-(1-hydroxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)- |
Fórmula molecular |
C8H8F6O3 |
Peso molecular |
266.14 g/mol |
Nombre IUPAC |
3-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)pentane-2,4-dione |
InChI |
InChI=1S/C8H8F6O3/c1-3(15)5(4(2)16)6(17,7(9,10)11)8(12,13)14/h5,17H,1-2H3 |
Clave InChI |
YWWBVUKXYSHFSO-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C(=O)C)C(C(F)(F)F)(C(F)(F)F)O |
SMILES canónico |
CC(=O)C(C(=O)C)C(C(F)(F)F)(C(F)(F)F)O |
Otros números CAS |
15700-73-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



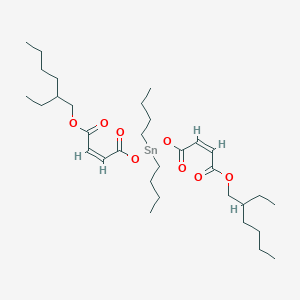
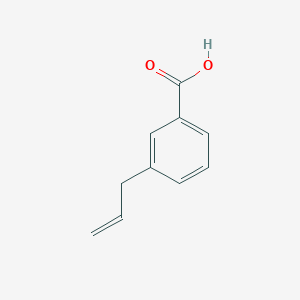
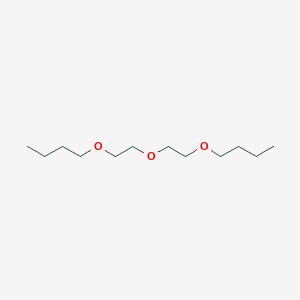
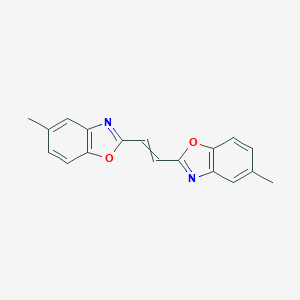
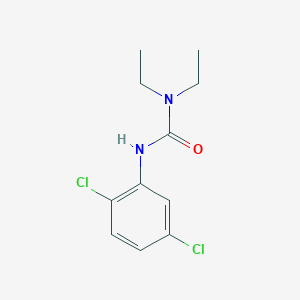
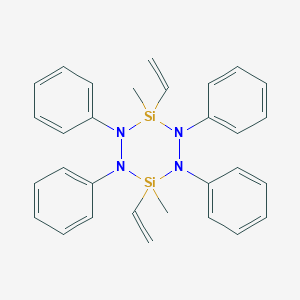
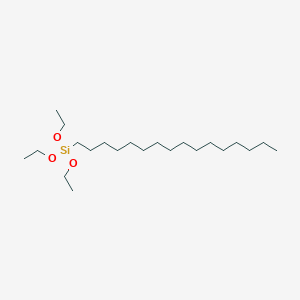
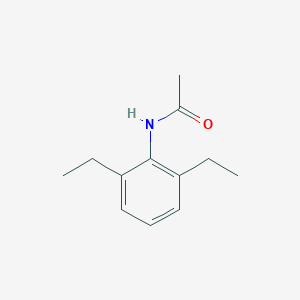
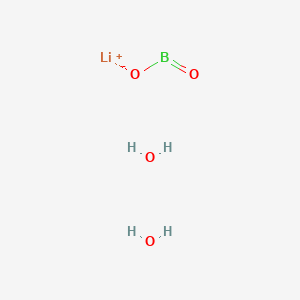
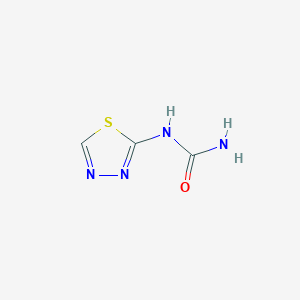
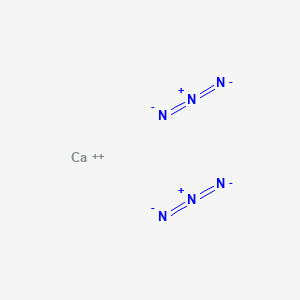
![2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane](/img/structure/B90807.png)
